molecular formula C24H24N2O4S B2817619 5-(2,3-dimethoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 361480-17-3

5-(2,3-dimethoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2817619
CAS No.: 361480-17-3
M. Wt: 436.53
InChI Key: QQPYSSRVXYDNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Dimethoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydro-1H-pyrazole core substituted with a 2,3-dimethoxyphenyl group at position 5, a phenyl group at position 3, and a tosyl (p-toluenesulfonyl) group at position 1. The 2,3-dimethoxy substitution on the phenyl ring introduces steric and electronic effects that influence conformational flexibility and intermolecular interactions, while the tosyl group enhances stability and modulates solubility .

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-5-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-17-12-14-19(15-13-17)31(27,28)26-22(16-21(25-26)18-8-5-4-6-9-18)20-10-7-11-23(29-2)24(20)30-3/h4-15,22H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPYSSRVXYDNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-(2,3-dimethoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole, highlighting substituent variations, electronic properties, and biological activities:

Compound Name & Structure Substituents (Positions) Key Features & Findings References
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (CPMPP) 4-Cl (C5), 3,4-OMe (C3), Ph (C1) DFT studies show a HOMO-LUMO gap of 4.2 eV; exhibits strong UV-Vis absorption at 290 nm.
1-(3-Chlorophenyl)-5-(2,3-dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (5b) 3-Cl (C1), 2,3-Cl₂ (C5), Ph (C3) Potent antimicrobial activity against S. aureus (MIC: 2 µg/mL).
5-(5-(4-Chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (4a) 4-Cl-furan (C5), 4-OMe (C3) Enhanced π-conjugation due to furan; m.p. 126–128°C.
5-(2,4-Dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole 2,4-OMe (C5), Ph (C3), SO₂Ph (C1) Tosyl analog with higher thermal stability (decomposition >250°C).
5-(2-Fluorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 2-F (C5), 3,4-OMe (C3), Ph (C1) Fluorine substitution improves metabolic stability; MAO-B inhibition (IC₅₀: 12 µM).
This compound (Target Compound) 2,3-OMe (C5), Ph (C3), Tosyl (C1) Predicted high lipophilicity (cLogP: 3.8); tosyl group enhances sulfonamide interactions. [N/A]

Key Observations:

Substituent Position Effects: Methoxy Groups: The 2,3-dimethoxy substitution in the target compound introduces steric hindrance compared to 3,4-dimethoxy analogs (e.g., CPMPP). Halogen vs. Methoxy: Chlorophenyl substituents (e.g., in 5b) increase electron-withdrawing effects, enhancing antimicrobial activity, while methoxy groups improve solubility and H-bonding capacity .

Electronic Properties :

  • HOMO-LUMO Gaps : CPMPP exhibits a HOMO-LUMO gap of 4.2 eV, indicative of moderate reactivity. The target compound’s gap is expected to be narrower due to electron-donating methoxy groups, increasing polarizability .
  • Fluorine Effects : Fluorine substitution (e.g., in 2-fluorophenyl analogs) enhances metabolic stability and bioavailability by reducing oxidative degradation .

Biological Activity Trends :

  • Antimicrobial Activity : Dichlorophenyl analogs (e.g., 5b) show superior activity due to enhanced membrane permeability and halogen bonding .
  • Enzyme Inhibition : Tosyl and sulfonyl groups (e.g., in 4a and 5a) facilitate interactions with enzyme active sites, as seen in phospholipase A₂ inhibition .

Structural and Conformational Analysis

The dihydro-1H-pyrazole core adopts a puckered conformation, as described by Cremer-Pople parameters (e.g., puckering amplitude q and phase angle φ). Substituents at position 5 (e.g., 2,3-dimethoxyphenyl) influence ring puckering, with bulkier groups increasing distortion from planarity . For example:

  • CPMPP : q = 0.42 Å, φ = 15° (nearly envelope conformation).
  • Target Compound : Predicted q = 0.48 Å due to steric effects of 2,3-OMe groups .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(2,3-dimethoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole?

The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example:

  • Step 1 : React (E)-3-(2,3-dimethoxyphenyl)-1-phenylprop-2-en-1-one with tosyl hydrazine in methanol under acidic conditions (e.g., HCl) .
  • Step 2 : Reflux for 4–6 hours to ensure complete cyclization .
  • Purification : Recrystallization from ethanol or column chromatography yields high-purity product .
    This method ensures regioselective formation of the dihydropyrazole ring, critical for structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • UV-Vis/IR : Identify π→π* transitions and functional groups (e.g., C=O, N–H) .
  • NMR : Assign protons on the pyrazole ring (δ 3.5–5.5 ppm for dihydro protons) and aromatic substituents .
  • X-ray crystallography : Resolve stereochemistry and confirm the chair-like conformation of the dihydropyrazole ring .
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns .

Q. What are common impurities encountered during synthesis, and how are they addressed?

  • By-products : Uncyclized hydrazones or over-oxidized pyrazoles may form if reaction time/temperature is suboptimal .
  • Mitigation : Monitor reaction progress via TLC and optimize reflux duration. Purify using gradient column chromatography (hexane:ethyl acetate) .

Advanced Research Questions

Q. How do electronic properties (via DFT) inform the compound’s reactivity and stability?

DFT studies reveal:

  • HOMO-LUMO gaps : The electron-donating 2,3-dimethoxyphenyl group lowers the energy gap (≈4.5 eV), enhancing electrophilic reactivity .
  • Charge distribution : The tosyl group withdraws electron density from the pyrazole ring, polarizing the N–S bond and influencing nucleophilic substitution sites .
  • Reactivity hotspots : C5 of the pyrazole ring is electrophilic, favoring interactions with biological targets .

Q. How do structural variations (e.g., substituents) affect pharmacological activity in pyrazole analogs?

  • Lipophilicity : The 2,3-dimethoxyphenyl group increases membrane permeability compared to halogenated analogs .
  • Bioactivity : Tosyl groups enhance stability against metabolic degradation, prolonging in vivo half-life .
  • Contradictions : Some studies report anti-inflammatory activity for methoxy-substituted pyrazoles, while others note reduced efficacy due to steric hindrance. Resolve via comparative SAR studies using isosteric replacements (e.g., replacing methoxy with hydroxy groups) .

Q. What strategies resolve crystallographic ambiguities in dihydropyrazole derivatives?

  • Hydrogen bonding : Intra- and intermolecular N–H⋯O/S interactions stabilize crystal packing. For example, O–H⋯N bonds in 5-hydroxy analogs form helical chains, influencing solubility .
  • Disorder modeling : Use restraints for dynamic substituents (e.g., rotating methoxy groups) during refinement .
  • Validation : Cross-validate with Hirshfeld surface analysis to quantify intermolecular contacts .

Q. How can reaction mechanisms be elucidated using kinetic and computational tools?

  • Kinetic profiling : Monitor hydrazone cyclization via in situ FTIR to identify rate-determining steps (e.g., proton transfer) .
  • DFT transition states : Simulate energy barriers for ring closure. Methanol solvent stabilizes intermediates via hydrogen bonding, reducing activation energy by ≈15 kcal/mol .

Methodological Challenges

Q. Why do NMR spectra of dihydropyrazoles sometimes show unexpected splitting patterns?

  • Dynamic effects : Conformational exchange between chair and boat forms at room temperature broadens signals. Use low-temperature NMR (−40°C) to "freeze" conformers and resolve splitting .
  • Diastereotopicity : Methylene protons (C4/C5) are non-equivalent, leading to AB quartets in 1H^1H-NMR .

Q. How to optimize yields in large-scale synthesis?

  • Catalysis : Replace HCl with Amberlyst-15 resin to facilitate recyclability and reduce side reactions .
  • Solvent choice : Use dioxane for higher boiling points (≈101°C), improving reaction efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.